Cas no 1453124-83-8 (2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate)

2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate is a versatile sulfonate ester derivative featuring a triazole moiety, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The methanesulfonate (mesylate) group serves as an excellent leaving group, facilitating efficient functionalization in organic synthesis. Its stable yet reactive nature makes it suitable for applications in pharmaceutical intermediates and agrochemical development. The methyl-triazole component contributes to improved solubility and compatibility with polar solvents, while the ethyl linker provides flexibility for further derivatization. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds with potential bioactivity. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate structure
1453124-83-8 structure
商品名:2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
CAS番号:1453124-83-8
MF:C6H11N3O3S
メガワット:205.234839677811
CID:5243702

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-4-ethanol, 1-methyl-, 4-methanesulfonate
    • 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
    • 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
    • インチ: 1S/C6H11N3O3S/c1-9-5-6(7-8-9)3-4-12-13(2,10)11/h5H,3-4H2,1-2H3
    • InChIKey: DXDBNKDZSQVTJC-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)(OCCC1=CN(C)N=N1)=O

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • ふってん: 426.7±47.0 °C(Predicted)
  • 酸性度係数(pKa): 1.07±0.10(Predicted)

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-257244-1.0g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
1.0g
$821.0 2023-03-01
Enamine
EN300-257244-2.5g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
2.5g
$1701.0 2023-09-14
Enamine
EN300-257244-10g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
10g
$2708.0 2023-09-14
Enamine
EN300-257244-5.0g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
5.0g
$2154.0 2023-03-01
Enamine
EN300-257244-10.0g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
10.0g
$2708.0 2023-03-01
Enamine
EN300-257244-1g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
1g
$821.0 2023-09-14
Enamine
EN300-257244-5g
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
1453124-83-8
5g
$2154.0 2023-09-14

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium azide Catalysts: Copper Solvents: 1,4-Dioxane ,  Water ;  35 °C
リファレンス
Synthesis and reactivity ratios of regioisomeric vinyl-1,2,3-triazoles with styrene
Lartey, Michael; et al, Journal of Polymer Science, 2013, 51(16), 3359-3364

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate Raw materials

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate Preparation Products

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 関連文献

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonateに関する追加情報

Introduction to 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate (CAS No. 1453124-83-8)

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate, identified by its CAS number 1453124-83-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a methyl group at the 1-position and an ethyl methanesulfonate moiety at the 2-position enhances its chemical reactivity and potential applications in drug development.

The triazole ring is a key pharmacophore in many therapeutic agents, exhibiting properties such as antifungal, antiviral, and anti-inflammatory effects. The modification of this core structure with an ethyl methanesulfonate group introduces additional functional properties that make it a valuable intermediate in synthetic chemistry. This compound has been explored in various research settings, particularly in the synthesis of novel bioactive molecules.

In recent years, there has been a surge in interest regarding the development of new compounds with triazole scaffolds due to their demonstrated efficacy in modulating biological pathways. The 1-methyl substitution on the triazole ring not only influences the electronic properties of the molecule but also affects its binding affinity to biological targets. This feature has made it a focal point for medicinal chemists seeking to design more potent and selective drug candidates.

One of the most compelling aspects of 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate is its utility as a building block in the synthesis of more complex molecules. The methanesulfonate ester functionality provides a versatile handle for further chemical transformations, allowing researchers to introduce additional substituents or modify existing ones with precision. This flexibility has been exploited in several high-profile studies aimed at developing new therapeutic agents.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have indicated that modifications to the triazole ring can significantly alter the pharmacokinetic properties of derived compounds. Specifically, the presence of a methyl group has been shown to enhance metabolic stability while maintaining biological activity. These insights have guided researchers in optimizing synthetic routes to produce derivatives with improved pharmacological profiles.

The ethoxy group linked to the triazole ring also plays a crucial role in determining the overall behavior of this compound. It serves as a point of attachment for various functional groups, enabling the creation of diverse chemical entities. This adaptability has made it a popular choice for medicinal chemists engaged in hit-to-lead optimization programs.

In clinical research, derivatives of 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate have been investigated for their potential therapeutic applications. Preliminary studies suggest that certain modifications can lead to compounds with significant anti-inflammatory and immunomodulatory effects. These findings are particularly relevant given the increasing demand for treatments targeting chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in catalytic methods have enabled more efficient production processes, reducing both cost and environmental impact. Such improvements are essential for scaling up production and making these valuable intermediates more accessible to academic and industrial researchers alike.

The role of triazole derivatives in addressing unmet medical needs continues to expand. By leveraging structural modifications such as those found in 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate, scientists are uncovering new possibilities for drug discovery. The combination of computational modeling with experimental validation has accelerated the pace at which novel compounds are being developed.

Future directions in research may focus on exploring alternative synthetic pathways and expanding the range of derivatives synthesized from this core structure. The integration of machine learning algorithms into drug discovery pipelines could further enhance the identification of promising candidates derived from this compound class.

In summary,2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate (CAS No. 1453124-83-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential applications. Its unique combination of functional groups makes it an indispensable tool for researchers aiming to develop innovative therapeutic agents.

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